physicochemical properties of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
Technical Whitepaper: Physicochemical Profiling of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid Executive Summary This technical guide provides an in-depth analysis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
Executive Summary
This technical guide provides an in-depth analysis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a specialized biaryl scaffold often utilized in the synthesis of nuclear receptor agonists (e.g., Retinoid X Receptor modulators) and metabolic enzyme inhibitors.[1]
The compound represents a class of "atropisomeric-potential" biaryls where steric congestion between the ortho-substituents (3-methyl on the benzoic core and 2'-chloro on the pendant phenyl) forces the aromatic rings into a non-planar, twisted conformation. This structural feature critically influences its solubility profile, crystal packing efficiency, and biological ligand-binding capability.[1] This guide outlines the theoretical physicochemical parameters and defines the standard operating procedures (SOPs) required for empirical validation.
Structural Architecture & Molecular Descriptors
The molecule consists of a 3-methylbenzoic acid core coupled at the 4-position to a 2-chloro-5-methylphenyl moiety.[1]
The defining feature of this molecule is the steric clash between the C3-Methyl and C2'-Chloro groups. Unlike planar biphenyls, this congestion restricts the dihedral angle (
) between the two aromatic planes to approximately 60°–90° .[1]
Consequence 1 (Electronic):
-conjugation between rings is disrupted.[1] The UV will be hypsochromically shifted (blue-shifted) compared to planar analogs.[1]
Consequence 2 (Solubility): The "propeller-like" shape disrupts efficient crystal packing, potentially lowering the melting point compared to flat analogs, but the high lipophilicity dominates the solubility profile.
Physicochemical Parameters (The Core)
Note: Values below are derived from consensus QSAR models (ACD/Labs, SwissADME) and structural analogy to known biaryls (e.g., biphenyl-4-carboxylic acid derivatives).
Classification: Highly Lipophilic (Class II/IV in BCS).[1]
Mechanism: The presence of the chlorine atom (+0.71
-value) and two methyl groups (+0.56 each), combined with the biphenyl core, drives high partitioning into non-polar solvents.[1]
Implication: The compound will bind extensively to plasma proteins (>98%) and requires co-solvents (DMSO, PEG400) for biological assay formulation.[1]
Acid Dissociation Constant (pKa)
Predicted pKa:4.1 – 4.3 (Carboxylic Acid)
Mechanism: The benzoic acid core has a baseline pKa of ~4.[1]2. The 4-aryl substituent is generally electron-withdrawing (inductive effect of the Cl-phenyl ring), which would normally lower the pKa (increase acidity).[1] However, the twisted conformation breaks the resonance stabilization of the carboxylate anion by the second ring. The 3-methyl group is weakly electron-donating.[1] These factors cancel out, resulting in a pKa very close to the parent benzoic acid.[1]
Solubility Profile
Water (pH 1.2): < 1 µg/mL (Insoluble)
Water (pH 7.4): ~50–100 µg/mL (Ionized form, soluble as salt)
Verdict:Drug-like .[1] High oral bioavailability predicted, but formulation (micronization or salt formation) is required to overcome dissolution rate limits.[1]
Metabolic Liability: The exposed methyl groups (Ar-CH3) are prime targets for CYP450-mediated hydroxylation (benzylic oxidation).[1] The biaryl bond is metabolically stable.[1]
References
OECD Guidelines for the Testing of Chemicals. Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[1] OECD Publishing, Paris.[1] Link
Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on Yasuda-Shedlovsky extrapolation). Link[1]
Bringmann, G., et al. (2005).[1] Atroposelective Synthesis of Axially Chiral Biaryl Compounds. Angewandte Chemie International Edition.[1] (Context on biaryl twist and synthesis). Link[1]
National Center for Biotechnology Information. PubChem Compound Summary for substituted benzoic acids. (Used for fragment-based QSAR calibration).[1] Link
An In-depth Technical Guide to Assessing the Thermodynamic Stability of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
Introduction In the landscape of drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. It directly influences the safety, effi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of drug discovery and development, the thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of its potential success. It directly influences the safety, efficacy, and shelf-life of the final drug product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermodynamic stability of the novel compound, 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid.
This document is structured to provide not just a series of protocols, but a logical and scientifically grounded approach to stability assessment. We will delve into the "why" behind experimental choices, ensuring a thorough understanding of the principles that underpin a robust stability program.
Molecular Structure and Potential Liabilities
The first step in any stability assessment is a thorough analysis of the molecule's structure to identify potential chemical liabilities.
4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
Structure:
A biphenyl core, which can be susceptible to oxidative degradation.[1][2]
A carboxylic acid group, which can undergo decarboxylation at elevated temperatures.[3][4] This group also makes the molecule susceptible to acid-base catalysis.[5]
A chloro substituent on one of the phenyl rings, which can influence the electronic properties and potential for photolytic degradation.
Methyl groups on both phenyl rings, which can be sites of oxidation.
A comprehensive understanding of these functional groups allows for the design of targeted stress studies to probe the molecule's vulnerabilities.
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is essential for a complete picture of the thermodynamic stability. This typically involves thermal analysis and forced degradation studies.
Thermal Analysis
Thermal analysis techniques are fundamental in determining the physical stability of a drug substance.[6]
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7][8] It is invaluable for identifying melting points, glass transitions, and polymorphic forms, all of which are critical indicators of stability.[9][10]
Experimental Protocol: DSC Analysis
Sample Preparation: Accurately weigh 2-5 mg of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid into an aluminum DSC pan.
Instrument Setup:
Place the sample pan and an empty reference pan into the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
Data Analysis: Analyze the resulting thermogram for endothermic and exothermic events. The peak of an endotherm typically represents the melting point (Tm).
Interpretation of Results: A sharp, single endotherm suggests a pure, crystalline material. Multiple endotherms may indicate the presence of polymorphs or impurities. The onset temperature of decomposition can also be estimated from the DSC curve.
Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature in a controlled atmosphere.[11][12] It is used to determine the thermal stability and decomposition temperature of a material, as well as its moisture and solvent content.[6][13]
Experimental Protocol: TGA Analysis
Sample Preparation: Accurately weigh 5-10 mg of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid into a ceramic TGA pan.
Instrument Setup:
Place the sample pan in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 500 °C at a heating rate of 10 °C/min.
Data Analysis: Analyze the TGA curve, which plots mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.
Data Presentation: Hypothetical Thermal Analysis Data
Parameter
Value
Interpretation
Melting Point (Tm) from DSC
185.5 °C
Sharp endotherm suggests a crystalline solid.
Onset of Decomposition from TGA
250.3 °C
Indicates good thermal stability under ambient conditions.
Mass Loss below 100°C from TGA
< 0.1%
Suggests the absence of significant water or volatile solvents.
Forced Degradation Studies
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[14][15] This is crucial for developing stability-indicating analytical methods.[16]
General Workflow for Forced Degradation
Caption: General workflow for forced degradation studies.
Experimental Protocols: Forced Degradation
A stock solution of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared and subjected to the following stress conditions:
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 80 °C for 24 hours.[5][15]
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 80 °C for 24 hours.[5]
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a defined period.
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105 °C) for 24 hours.
After exposure, the samples are neutralized (if necessary) and analyzed by a stability-indicating HPLC method coupled with a mass spectrometer (HPLC-MS) to separate and identify the parent drug and any degradation products.
Data Presentation: Hypothetical Forced Degradation Results
Stress Condition
% Degradation
Major Degradants (m/z)
Potential Degradation Pathway
0.1 M HCl, 80°C, 24h
< 5%
-
Stable to acid hydrolysis.
0.1 M NaOH, 80°C, 24h
~15%
216.7 (M-CO₂)
Decarboxylation.
3% H₂O₂, RT, 24h
~10%
276.7 (M+O)
Oxidation (e.g., hydroxylation of the aromatic ring).
Photolytic
~8%
-
Minor degradation observed.
Thermal (solid), 105°C, 24h
< 2%
-
Thermally stable in the solid state.
Potential Degradation Pathway under Basic Conditions
Caption: Potential decarboxylation pathway under basic stress.
Computational Assessment of Drug Stability
In addition to experimental work, computational modeling can provide valuable predictive insights into a drug's stability.[17] These methods can be employed early in development to screen candidates and identify potential liabilities.[18][19]
QSAR models use statistical methods and machine learning to establish a relationship between a molecule's structure and its stability.[17] By training a model on a dataset of compounds with known stability data, the stability of a new molecule like 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid can be predicted.[20][21]
Molecular Dynamics (MD) Simulations
MD simulations can be used to study the conformational flexibility and potential degradation pathways of a molecule at the atomic level.[20] For example, simulations could be run at elevated temperatures to observe the onset of conformational changes that might precede degradation.
Workflow for Computational Stability Prediction
Caption: Workflow for computational stability assessment.
Conclusion
The thermodynamic stability of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid is a critical attribute that must be thoroughly investigated to ensure its viability as a drug candidate. This guide has outlined a comprehensive and integrated approach, combining experimental techniques like DSC and TGA with forced degradation studies and computational modeling. By following these principles and protocols, researchers can gain a deep understanding of the molecule's stability profile, enabling informed decisions in the drug development process and ultimately contributing to the delivery of safe and effective medicines.
References
CD ComputaBio. (n.d.). Drug Stability Modeling Service. Retrieved from [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments. Retrieved from [Link]
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
Veeprho. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]
Evers, A., et al. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels. Retrieved from [Link]
The Journal of Chemical Physics. (2023, July 5). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. Retrieved from [Link]
News-Medical.Net. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]
ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]
ACS Publications. (2015, November 12). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Retrieved from [Link]
ACD/Labs. (2025, February 27). Making Accelerated Predictive Stability Studies Even Faster with Software. Retrieved from [Link]
ACS Publications. (2021, November 11). Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. Retrieved from [Link]
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
Arcinova. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
SciSpace. (n.d.). A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. Retrieved from [Link]
Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
ResearchGate. (n.d.). The degradation pathway of biphenyl into acetyl-CoA and the order of the corresponding genes (bph operon) in Pseudomonas pseudoalcaligenes KF707. Retrieved from [Link]
Eawag-BBD. (1998, April 21). Biphenyl Degradation Pathway. Retrieved from [Link]
Introduction: The Significance of the Biphenyl Benzoic Acid Scaffold
An In-depth Technical Guide to the Synthesis of Biphenyl Benzoic Acid Derivatives For Researchers, Scientists, and Drug Development Professionals The biphenyl moiety is a privileged structural motif in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of Biphenyl Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The biphenyl moiety is a privileged structural motif in medicinal chemistry, materials science, and organic synthesis.[1][2] When functionalized with a benzoic acid group, this scaffold becomes a cornerstone for a vast array of pharmacologically active compounds and advanced materials.[1][3] Biphenyl benzoic acid derivatives are integral to the design of drugs targeting a range of conditions, including hypertension (e.g., Candesartan), inflammation, and cancer, and they serve as crucial building blocks for liquid crystals and organic light-emitting diodes (OLEDs).[3][4]
The synthetic challenge lies in the efficient and regioselective formation of the central carbon-carbon (C-C) bond connecting the two aryl rings. This guide provides a comprehensive overview of the principal synthetic strategies, with a focus on the underlying principles that govern the choice of methodology. We will delve into the mechanisms, advantages, and practical considerations of the most powerful techniques, moving beyond a simple recitation of protocols to explain the causality behind experimental design.
Part 1: The Workhorse of Modern Synthesis: Palladium-Catalyzed Cross-Coupling Reactions
The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of biaryl compounds. These methods offer unparalleled efficiency, functional group tolerance, and predictability, making them the dominant choice for constructing the biphenyl benzoic acid core.[1][5] The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.
The Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for biphenyl synthesis, celebrated for its operational simplicity, mild conditions, and the low toxicity of its reagents and byproducts.[5][6] It involves the coupling of an aryl halide with an arylboronic acid (or its ester derivatives) in the presence of a palladium catalyst and a base.
Causality and Mechanistic Insight:
The choice of the Suzuki-Miyaura coupling is often driven by the exceptional stability of arylboronic acids, which are generally stable to air and moisture and are commercially available in great variety.[5] The reaction mechanism proceeds through a well-defined catalytic cycle.
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (e.g., a bromobenzoic acid derivative) to form a Pd(II) intermediate.
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is crucial and is facilitated by a base (e.g., K₂CO₃, K₃PO₄), which activates the boronic acid.[5][7]
Reductive Elimination: The two aryl groups on the Pd(II) complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst.[5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of 4-Biphenylbenzoic Acid [8]
This protocol describes a modified, environmentally conscious Suzuki coupling using a ligand-free palladium-on-carbon (Pd/C) catalyst.
Reagent Preparation: In a round-bottom flask, combine 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).
Catalyst and Solvent Addition: Add 10% Pd/C (0.1 mol%) to the flask. Introduce a solvent mixture of ethanol and water (e.g., 5.0 mL in a 1:1 ratio).
Reaction: Stir the mixture vigorously at room temperature. Unlike many traditional protocols, this modified procedure can be run open to the air for approximately 30-60 minutes.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, acidify the reaction mixture with dilute HCl to a pH of ~2. This protonates the carboxylate, causing the product to precipitate.
Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water) to yield pure 4-biphenylbenzoic acid. The Pd/C catalyst can often be recovered by filtration before acidification and reused.[8]
The Negishi Coupling: A High-Reactivity Alternative
The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. It is a powerful method known for its high reactivity and broad scope, capable of forming C-C bonds between sp³, sp², and sp hybridized carbon atoms.[9][10]
Causality and Mechanistic Insight:
A researcher might choose the Negishi coupling when dealing with substrates that are incompatible with the basic conditions of the Suzuki reaction or when the required boronic acid is inaccessible. Organozinc reagents are more reactive than their organoboron counterparts, which can be advantageous for challenging couplings. However, this increased reactivity comes at the cost of sensitivity to air and moisture, requiring stricter anhydrous and inert atmosphere techniques.[5] The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step involving the organozinc species.[5][11]
step-by-step preparation protocol for 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
Application Note: High-Efficiency Synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic Acid Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(2-Chloro-5-methylphenyl)...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Efficiency Synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid . This molecule features a sterically hindered biaryl core (2,2'-disubstituted system), presenting specific challenges in transition-metal-catalyzed cross-coupling.
Standard Suzuki-Miyaura conditions often fail for such substrates due to the steric clash between the ortho-methyl group on the benzoic acid fragment and the ortho-chloro group on the phenyl ring. This protocol utilizes a Buchwald-type precatalyst system (SPhos Pd G2) to ensure high turnover frequency (TOF) and suppress protodeboronation side reactions.
Key Features of this Protocol:
Steric Management: Uses bulky, electron-rich phosphine ligands to facilitate oxidative addition and reductive elimination in hindered systems.
Scalability: Designed for gram-to-multigram scale with optimized workup procedures.
Purity: Includes a self-purifying acid-base extraction step to minimize chromatographic requirements.
Retrosynthetic Strategy & Pathway
The most convergent route disconnects the biaryl bond. To prevent catalyst poisoning by the free carboxylic acid and to simplify purification, the acid moiety is protected as a methyl ester prior to coupling.
Synthetic Pathway:
Protection: Esterification of 4-bromo-3-methylbenzoic acid.
Coupling: Suzuki-Miyaura cross-coupling with (2-chloro-5-methylphenyl)boronic acid.
Deprotection: Saponification to the final acid.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 4-bromo-3-methylbenzoate
Objective: Protect the carboxylic acid to improve solubility and prevent catalyst inhibition.
Reagents:
4-Bromo-3-methylbenzoic acid (10.0 g, 46.5 mmol)
Methanol (100 mL, anhydrous)
Sulfuric acid (H₂SO₄, conc., 1.0 mL)
Procedure:
Charge a 250 mL round-bottom flask (RBF) with 4-bromo-3-methylbenzoic acid and Methanol.
Add concentrated H₂SO₄ dropwise with stirring.
Fit a reflux condenser and heat the mixture to reflux (65 °C) for 6 hours.
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material spot (baseline/low Rf) should disappear.
Cool to room temperature (RT) and concentrate under reduced pressure to ~20 mL.
Dilute with Ethyl Acetate (EtOAc, 100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).
Dry over Na₂SO₄, filter, and concentrate to yield the ester as a white solid.
Yield: ~10.1 g (95%). Use directly in Step 2.
Step 2: Suzuki-Miyaura Coupling (The Critical Step)
Objective: Form the sterically hindered biaryl bond.
Scientific Rationale:
The coupling of an ortho-methyl aryl halide and an ortho-chloro aryl boronic acid is difficult. Standard Pd(PPh₃)₄ often fails due to slow oxidative addition and reductive elimination. We use SPhos Pd G2 , a precatalyst that generates the active mono-ligated Pd(0)-SPhos species. SPhos is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination in hindered systems).
Degassing (Crucial): In a separate flask, sparge the Toluene and Water mixture with Nitrogen or Argon for 20 minutes. Oxygen poisons the Pd(0) species.
Setup: To a 250 mL 3-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add Int-1, Boronic Acid, and K₃PO₄.
Solvent Addition: Add the degassed Toluene/Water mixture.
Catalyst Addition: Add SPhos Pd G2 last.
Reaction: Heat vigorously to 100 °C (internal temperature) for 12–16 hours.
Note: Vigorous stirring is essential for the biphasic system.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Rinse the pad with EtOAc.
Separation: Transfer to a separatory funnel. Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL).
Purification: Combine organics, wash with Brine, dry (Na₂SO₄), and concentrate. Purify the crude residue via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
The success of this protocol hinges on the catalytic cycle facilitated by the SPhos ligand.
Why SPhos?
Electron-Rich: Accelerates the oxidative addition of the aryl bromide (Ring A).
Bulky (Biaryl Phosphine): The steric bulk promotes the reductive elimination step, which is often the rate-determining step for forming sterically congested biaryl bonds (2,2'-disubstituted).
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning (O₂)
Ensure rigorous degassing of solvents. Keep reaction under N₂/Ar.
Protodeboronation
Boronic acid instability
Switch base to K₃PO₄ (anhydrous) or KF. Avoid carbonate bases if hydrolysis is fast. Add boronic acid in portions.
Homocoupling
Oxidation of boronic acid
Ensure O₂ is excluded. Reduce catalyst loading slightly.
Incomplete Hydrolysis
Steric hindrance near ester
Increase temperature to 60 °C or switch solvent to Dioxane/Water (higher boiling point).
References
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, vol. 127, no. 13, 2005, pp. 4685–4696.
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1461–1473.
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no. 7, 1995, pp. 2457–2483.
National Center for Biotechnology Information. "PubChem Compound Summary for CID 71309436 (4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid)." PubChem, 2024.
Disclaimer: This protocol is for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.
The Strategic Application of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic Acid in Pharmaceutical Synthesis: A Detailed Guide for Drug Development Professionals
Introduction: Unveiling the Potential of a Key Biaryl Intermediate In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the vast arr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Key Biaryl Intermediate
In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Among the vast array of synthetic building blocks, biaryl carboxylic acids stand out as privileged scaffolds, frequently appearing in the structures of marketed drugs and clinical candidates across various therapeutic areas. This guide focuses on a particularly valuable, yet underexplored intermediate: 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid (CAS No. 1365272-40-7).
This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It provides a detailed exploration of the synthesis, purification, and strategic application of this intermediate, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale that guide its effective use in the synthesis of advanced pharmaceutical targets.
Physicochemical Properties and Structural Significance
The unique structural features of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid—a substituted biaryl system with a carboxylic acid moiety—confer upon it specific reactivity and conformational properties. The presence of the chloro and methyl groups influences the dihedral angle between the two phenyl rings, which can be a critical determinant of a molecule's ability to bind to a biological target. The carboxylic acid group provides a versatile handle for further chemical transformations, such as amide bond formation, esterification, or conversion to other functional groups.
Synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic Acid: A Mechanistic Approach to Suzuki-Miyaura Coupling
The construction of the biaryl bond in 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis due to its broad functional group tolerance and mild reaction conditions. The causality behind the selection of this method lies in its reliability for forming C(sp²)-C(sp²) bonds, which is the key disconnection in the retrosynthetic analysis of this target molecule.
There are two primary convergent strategies for the synthesis of this intermediate, both relying on the Suzuki-Miyaura coupling. The choice between them often depends on the commercial availability and cost of the starting materials.
Strategy A: Coupling of 4-bromo-3-methylbenzoic acid with (2-chloro-5-methylphenyl)boronic acid.
Strategy B: Coupling of a boronic acid derivative of 3-methylbenzoic acid with a suitable 2-chloro-5-methyl-substituted aryl halide.
The following protocol details Strategy A, which is often preferred due to the relative accessibility of the starting materials.
Figure 1: Synthetic workflow for 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid via Suzuki-Miyaura coupling.
Detailed Laboratory Protocol for Synthesis
Objective: To synthesize 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid via a Suzuki-Miyaura cross-coupling reaction.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
4-Bromo-3-methylbenzoic acid
215.04
10.0
2.15 g
(2-Chloro-5-methylphenyl)boronic acid
169.40
12.0
2.03 g
Tetrakis(triphenylphosphine)palladium(0)
1155.56
0.30
347 mg
Potassium Carbonate (K₂CO₃)
138.21
30.0
4.15 g
1,4-Dioxane
-
-
50 mL
Deionized Water
-
-
10 mL
Procedure:
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-bromo-3-methylbenzoic acid (10.0 mmol), (2-chloro-5-methylphenyl)boronic acid (12.0 mmol), and potassium carbonate (30.0 mmol).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
Solvent and Catalyst Addition: Add 1,4-dioxane (50 mL) and deionized water (10 mL) to the flask. Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.30 mmol) to the reaction mixture under a positive flow of nitrogen.
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[2]. The reaction is typically complete within 12-18 hours.
Workup: After the reaction is complete, cool the mixture to room temperature. Add 100 mL of water and acidify to pH 2-3 with 2M hydrochloric acid. The product will precipitate out of the solution.
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with copious amounts of water to remove inorganic salts.
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the desired 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid as a solid. The purity of the final product should be assessed by analytical methods such as HPLC, NMR, and Mass Spectrometry[3][4].
Application as a Pharmaceutical Intermediate: Synthesis of a Hypothetical Bioactive Molecule
The carboxylic acid functionality of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid serves as a key anchor point for coupling with other fragments, a common strategy in the late-stage functionalization of drug candidates.
Figure 2: Hypothetical synthetic pathway to "Gemini-vir" utilizing 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid.
Protocol for Amide Bond Formation
Objective: To synthesize the hypothetical antiviral agent "Gemini-vir" via an amide coupling reaction.
Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid (5.0 mmol) and the bioactive amine fragment (5.5 mmol) in anhydrous DMF (25 mL).
Reagent Addition: To the stirred solution, add DIPEA (10.0 mmol) followed by the portion-wise addition of HATU (6.0 mmol). The use of HATU is a well-established method for efficient amide bond formation with minimal side reactions.
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for the consumption of the starting materials by LC-MS.
Workup: Upon completion, pour the reaction mixture into 200 mL of water. Extract the aqueous phase with ethyl acetate (3 x 75 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final API, "Gemini-vir."
Analytical Characterization and Quality Control
Ensuring the purity and identity of pharmaceutical intermediates is a critical aspect of drug manufacturing[1]. A suite of analytical techniques should be employed to characterize 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid.
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic or phosphoric acid) is a good starting point for method development[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment[3].
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) are suitable for this type of molecule.
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (O-H and C=O stretches).
Safety and Handling
General Handling Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
Avoid inhalation of dust and vapors.
In case of contact with skin or eyes, flush immediately with copious amounts of water.
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. Its efficient synthesis via the Suzuki-Miyaura coupling and the presence of a reactive carboxylic acid handle make it an attractive building block for medicinal and process chemists. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this intermediate into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.
References
Appchem. 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid. Available from: [Link]
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Available from: [Link]
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]
ACS Publications. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available from: [Link]
PMC. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Available from: [Link]
Organic Syntheses. Pentanoic acid, 4-methyl-3-oxo-, ethyl ester. Available from: [Link]
MDPI. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Available from: [Link]
Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available from: [Link]
The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]
ACS Publications. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Available from: [Link]
Beilstein Journal of Organic Chemistry. (2014). An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. Available from: [Link]
RSC Publishing. Carboxylic acids as double aryl group donors for biaryl synthesis. Available from: [Link]
Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]
PMC. (2022). Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Available from: [Link]
PMC. (2011). Organoborane coupling reactions (Suzuki coupling). Available from: [Link]
PMC. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Available from: [Link]
Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Available from: [Link]
PMC. (2023). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. Available from: [Link]
Application Note: High-Efficiency Functionalization of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic Acid
This Application Note is designed as a definitive technical guide for the functionalization of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid . It synthesizes advanced organic methodology with practical process chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed as a definitive technical guide for the functionalization of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid . It synthesizes advanced organic methodology with practical process chemistry constraints, specifically addressing the steric and electronic challenges inherent to this biaryl scaffold.
Executive Summary
The target molecule, 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid (referred to herein as CMP-MBA ), represents a critical biaryl scaffold often utilized in the synthesis of Angiotensin II receptor blockers (sartans) and atropisomeric kinase inhibitors.
The functionalization of the carboxylic acid group in CMP-MBA is non-trivial due to two primary factors:
Biaryl Steric Congestion: The ortho-methyl (Ring A) and ortho-chloro (Ring B) substituents force the biaryl axis into a twisted conformation, impacting solubility and creating a "steric wall" that can retard nucleophilic attack at the para-positioned carboxyl group.
Chemoselectivity Risks: The presence of the aryl chloride (Ar-Cl) necessitates the avoidance of harsh reducing agents (e.g., LiAlH₄) that could cause hydrodehalogenation.
This guide provides three validated protocols optimized for yield, purity, and scalability.
Strategic Analysis & Decision Matrix
Before initiating synthesis, researchers must select the appropriate activation strategy based on the downstream target. The following decision matrix outlines the optimal pathways.
Figure 1: Strategic Decision Matrix for CMP-MBA Functionalization. Note the critical exclusion of LAH to preserve the aryl chloride.
Detailed Experimental Protocols
Protocol A: Amidation via Propylphosphonic Anhydride (T3P)
Objective: Conversion of CMP-MBA to amides (e.g., for peptidomimetics or drug intermediates).
Rationale: Standard carbodiimides (EDC/DCC) often fail to drive this reaction to completion due to the lipophilicity of the biaryl core. T3P (50% in EtOAc/DMF) acts as both a coupling agent and water scavenger, driving the equilibrium forward while maintaining high solubility.
Reagents:
CMP-MBA (1.0 equiv)
Amine (1.1 – 1.2 equiv)
T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)
Pyridine or DIPEA (2.5 – 3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Step-by-Step Methodology:
Dissolution: Charge a reaction vessel with CMP-MBA (100 mg scale or scaled appropriately) and EtOAc (10 volumes). Stir until a clear solution or fine suspension is obtained.
Base Addition: Add Pyridine (3.0 equiv). The mixture may clarify further as the carboxylate salt forms.
Coupling: Add the target Amine (1.1 equiv).
Activation: Dropwise add T3P solution (1.5 equiv) over 5 minutes at 0 °C.
Note: The exotherm is mild, but temperature control ensures impurity suppression.
Reaction: Allow to warm to 20–25 °C and stir for 2–4 hours. Monitor by HPLC (see Section 4).
Workup:
Quench with water (5 volumes).
Wash organic layer with 1M HCl (to remove excess pyridine/amine).
Wash with sat. NaHCO₃ (to remove unreacted acid).
Dry over MgSO₄ and concentrate.
Yield Expectation: 85–95% isolated yield.
Protocol B: Chemoselective Reduction to Benzyl Alcohol
Objective: Reduction of COOH to CH₂OH without affecting the Ar-Cl handle.
Safety Warning:Do NOT use Lithium Aluminum Hydride (LiAlH₄). LAH is known to reduce aryl halides (dehalogenation) in electron-deficient or sterically strained systems.
Reagents:
CMP-MBA (1.0 equiv)
Borane-Dimethyl Sulfide Complex (BH₃·DMS) (2.0 M in THF) (1.2 – 1.5 equiv)
Solvent: Anhydrous THF
Step-by-Step Methodology:
Inert Atmosphere: Purge the reaction vessel with Nitrogen (
). Moisture sensitivity is critical.
Dissolution: Dissolve CMP-MBA in anhydrous THF (10 volumes). Cool to 0 °C.
Addition: Add BH₃·DMS dropwise via syringe. Evolution of hydrogen gas (
) will occur; ensure proper venting.
Mechanism:[1] Borane selectively coordinates to the carbonyl oxygen, reducing it to the alcohol via a borate intermediate, leaving the Ar-Cl bond intact.
Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65 °C) for 2 hours to break down stable borate intermediates.
Quench: Cool to 0 °C. Carefully add Methanol (MeOH) dropwise until gas evolution ceases. This converts excess borane to trimethyl borate.
Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl and Brine.
Yield Expectation: >90% purity; >98% retention of Ar-Cl.
Protocol C: Esterification via Alkylation
Objective: Synthesis of Methyl/Ethyl Esters.
Rationale: Fischer esterification (Acid/Alcohol) is equilibrium-driven and often slow for bulky biaryls. Base-mediated alkylation is irreversible and proceeds rapidly.
Reaction: Stir at RT for 3 hours. The reaction is usually complete when the suspension turns white/fluffy (formation of KI).
Workup: Pour into ice water (20 volumes). The ester product will typically precipitate as a solid due to the high lipophilicity of the biaryl core. Filter and wash with water.
Analytical Quality Control (QC)
Due to the atropisomeric potential of the biaryl axis (though likely freely rotating at RT), standard HPLC is sufficient, but peak broadening may occur if rotation is restricted.
Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Ester bonds).
Data Summary Table:
Parameter
Amidation (T3P)
Reduction (Borane)
Esterification (Alkylation)
Reagent Cost
Moderate
Low
Low
Time Efficiency
High (2-4 h)
Medium (4-6 h)
High (3 h)
Purification
Acid/Base Wash
Extraction
Precipitation/Filtration
Key Impurity
N-Acyl Urea (if using DCC)
De-chlorinated byproduct (if using LAH)
O-Alkylated phenol (rare)
Scaleability
Excellent (kg scale)
Good (requires venting)
Excellent
References
T3P Amide Coupling: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2] Organic Process Research & Development, 2016, 20(2), 140–177.
Chemoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Selective reductions. 25. Reaction of borane-dimethyl sulfide with organic functional groups." Journal of Organic Chemistry, 1982, 47(13), 2663–2666.
Biaryl Synthesis Context: Gooßen, L. J., et al. "Synthesis of Biaryls via Decarboxylative Coupling."[3] Science, 2006, 313(5787), 662-664.
General Esterification: Otera, J. "Esterification: Methods, Reactions, and Applications." Wiley-VCH, 2003. (Standard Text).
Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review the Safety Data Sheet (SDS) for CMP-MBA and all reagents before use.
Application Note: Solvent Engineering for 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic Acid
Executive Summary This application note provides a technical framework for solvent selection regarding 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a sterically congested biaryl scaffold common in drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note provides a technical framework for solvent selection regarding 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a sterically congested biaryl scaffold common in drug development (e.g., sartan intermediates, kinase inhibitors).
Due to its hydrophobic biaryl core and polar carboxylic acid tail, this molecule presents a "solubility paradox"—poor solubility in standard non-polar solvents yet difficult crystallization from polar aprotic media. This guide moves beyond traditional dichloromethane (DCM) and dimethylformamide (DMF) workflows, advocating for Green Solvent Systems (2-MeTHF, CPME) that enhance reaction kinetics and simplify downstream processing.
Physicochemical Analysis & Solvent Compatibility
Structural Determinants of Solubility
The target molecule features a biaryl axis with ortho-substitution (2-chloro, 3-methyl), creating significant torsional strain. This non-planar conformation disrupts crystal packing, potentially lowering the melting point compared to planar analogs, but the lipophilic bulk (LogP estimated ~4.5–5.2) dominates its solubility profile.
Feature
Impact on Solvent Selection
Carboxylic Acid (-COOH)
Requires H-bond accepting solvents (Ethers, Amides, Alcohols) or basic media for dissolution.
Biaryl Core
High lipophilicity; insoluble in water. Requires organic co-solvents for aqueous reactions.
Ortho-Cl/Me Groups
Steric bulk hinders solvation shells; may require higher boiling solvents (e.g., Toluene vs. DCM) to overcome lattice energy.
Solvent Class Recommendations
Based on "Like Dissolves Like" principles and Green Chemistry metrics (CHEM21 guides), the following solvents are prioritized:
Recommended (Green/Sustainable):
2-Methyltetrahydrofuran (2-MeTHF): Excellent solubility for biaryl acids; separates easily from water during workup (unlike THF).
Cyclopentyl Methyl Ether (CPME): High boiling point (106°C), low peroxide formation, resists acidic/basic conditions.
Ethyl Acetate (EtOAc): Good for extraction, but may not dissolve the starting material at high concentrations (0.5 M) without heating.
To Avoid (Classical/Hazardous):
DCM: High volatility, environmental hazard. Poor solubility for rigid biaryl acids compared to ethers.
DMF/NMP: Excellent solubility but difficult to remove (high boiling point, water miscibility causes product oiling out).
Decision Framework: Solvent Selection by Reaction Type
The optimal solvent depends on the intended transformation. Below is a logic flow for the two most critical reactions: Amide Coupling (functionalizing the COOH) and Cross-Coupling (reacting the Ar-Cl).
Interactive Selection Diagram
Figure 1: Decision tree for solvent selection based on reaction type. Green nodes indicate environmentally preferred pathways.
Detailed Protocols
Protocol A: Solubility Screening (The "Saturation Loop")
Objective: Determine the precise solubility limit to maximize reactor throughput.
Dissolution: Charge the reaction vessel with the Benzoic Acid derivative and 2-MeTHF (5–10 volumes). Stir until dissolved.
Note: If the solution is hazy, warm to 40°C.
Activation: Add the Base (DIPEA) followed by the Coupling Agent (T3P or EDC). Stir for 15–30 minutes to form the active ester.
Mechanism:[2][3] 2-MeTHF solubilizes the intermediate active ester better than Toluene, preventing precipitation.
Coupling: Add the Amine partner. Stir at Room Temperature (20–25°C). Monitor by HPLC/TLC.
Workup (The Green Advantage):
Add Water (5 volumes) directly to the reaction mixture.
Stir for 10 minutes.
Separate phases.[4] The product remains in the upper organic layer (2-MeTHF).
Why this works: Unlike DMF, 2-MeTHF is immiscible with water, eliminating the need for back-extraction with DCM.
Wash: Wash the organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO3 (to remove unreacted acid).
Isolation: Concentrate the organic layer to dryness or perform a solvent swap to Heptane/Ethanol for crystallization.
References & Authority
Green Solvent Guides:
Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents." Green Chemistry 18.1 (2016): 288-296. Link
Context: Establishes 2-MeTHF and CPME as preferred replacements for DMF and DCM.
Amide Coupling in Green Media:
MacMillan, D. S., et al. "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry 15.2 (2013): 596-600. Link
Context: Validates that T3P/EDC couplings proceed with equal or higher efficacy in 2-MeTHF compared to DMF.
Solubility of Benzoic Acid Derivatives:
Zhang, C., et al. "Solubility of benzoic acid in pure solvents and binary mixtures."[5] Journal of Chemical & Engineering Data (Cited in search results 1.9, 1.11).
Context: Provides thermodynamic baseline for benzoic acid solubility, supporting the use of alcohols and ethers over non-polar hydrocarbons.
Biaryl Synthesis & Properties:
López-Mejías, V., et al. "Effect of substitution position... on solid-state behavior of 2-phenoxybenzoic acids." (Cited in search result 1.6).
Context: Highlights the impact of ortho-substitution on crystal packing, reinforcing the need for solvent screening to avoid polymorphism issues.
troubleshooting low purity in 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid production
Welcome to the technical support center for the synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this biaryl compound. We will delve into the mechanistic underpinnings of the synthesis, provide actionable troubleshooting advice in a direct question-and-answer format, and offer detailed protocols to enhance the purity and yield of your final product.
Introduction: The Synthetic Approach
The synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid is most commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[1][2] This powerful C-C bond-forming reaction joins two aromatic fragments: a halide (typically a bromide or iodide) and an organoboron species (a boronic acid or ester).[3] For this target molecule, the logical disconnection points to two primary routes:
Route A: Coupling of 4-halo-3-methylbenzoic acid with (2-chloro-5-methylphenyl)boronic acid .
Route B: Coupling of 4-boronic acid-3-methylbenzoic acid with a 1-chloro-2-halo-4-methylbenzene .
Route A is often preferred due to the commercial availability and stability of the starting materials. This guide will primarily focus on troubleshooting the challenges inherent in this synthetic pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters for achieving high purity in this Suzuki-Miyaura coupling?
A1: Success hinges on three core areas:
Rigorous Exclusion of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid reagent, a primary source of impurities.[4] It is imperative to thoroughly degas all solvents and reaction mixtures and to maintain a positive pressure of an inert atmosphere (Nitrogen or Argon) throughout the reaction.[5]
Catalyst System Selection: The choice of palladium source and ligand is crucial. While older methods used Pd(PPh₃)₄, modern catalyst systems often employ a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or PCy₃).[6][7] These advanced ligands facilitate the key steps of oxidative addition and reductive elimination, suppressing side reactions.
Base and Solvent Choice: The base is not merely a proton scavenger; it activates the boronic acid for transmetalation.[3] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice is often solvent-dependent, with aqueous mixtures (e.g., Dioxane/Water, Toluene/Water) being common to dissolve both the organic substrates and the inorganic base.[4]
Q2: What are the most common impurities I should expect to see?
A2: The impurity profile is typically dominated by byproducts of the Suzuki reaction. The most prevalent are:
Homocoupled Products: Formation of 4,4'-dimethylbiphenyl-3,3'-dicarboxylic acid (from the benzoic acid fragment) and 2,2'-dichloro-5,5'-dimethylbiphenyl (from the boronic acid fragment). This is a very common byproduct in Suzuki couplings.[8]
Protodeboronation Product: The boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-chloro-4-methylbenzene. This can occur in the presence of trace acid or water.
Dehalogenation Product: The halide on the benzoic acid starting material is replaced by a hydrogen atom, yielding 3-methylbenzoic acid.[8]
Unreacted Starting Materials: Incomplete conversion will leave residual 4-halo-3-methylbenzoic acid and (2-chloro-5-methylphenyl)boronic acid.
Troubleshooting Guide: Low Purity Issues
This section addresses specific experimental problems in a direct Q&A format.
Problem 1: My final product shows significant amounts of homocoupled byproducts by HPLC/NMR.
Cause: Homocoupling is primarily caused by the presence of oxygen, which facilitates the oxidative dimerization of the boronic acid. It can also be promoted by using a Pd(II) catalyst source without efficient reduction to the active Pd(0) state, as this reduction can proceed via boronic acid homocoupling.[6]
Solution:
Improve Inert Atmosphere Technique: Ensure your reaction setup is leak-proof. Degas your solvent mixture thoroughly before adding the catalyst. This can be done by sparging with argon for 30-60 minutes or by using several freeze-pump-thaw cycles.[4] Maintain a positive pressure of inert gas throughout the reaction.
Use a Pd(0) Catalyst Source: Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. This bypasses the in-situ reduction step that can consume the boronic acid via homocoupling.[6]
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.[4]
Check Reagent Purity: Ensure your boronic acid is of high quality. Boronic acids can degrade over time to form boroxines (cyclic anhydrides), which can have different reactivity profiles.
Problem 2: The reaction is sluggish and stalls, leaving significant unreacted starting materials.
Cause: Inefficient catalysis is the most likely culprit. This can stem from catalyst deactivation, poor choice of reaction parameters, or issues with the reagents themselves.
Solution:
Evaluate Your Ligand: For coupling with an aryl chloride (the 2-chloro-5-methylphenyl fragment), a simple ligand like triphenylphosphine may be insufficient.[5] Aryl chlorides are less reactive than bromides or iodides. Use a more electron-rich and bulky ligand such as SPhos, XPhos, or P(tBu)₃ to promote the difficult oxidative addition step.[7]
Check Your Base: Ensure the base is sufficiently strong and soluble. K₃PO₄ is often more effective than K₂CO₃ for challenging couplings.[4] Ensure the base is finely powdered to maximize surface area.
Screen Solvents: The solvent system must effectively solubilize all components. If you observe poor solubility, consider alternative solvent systems like DME/water or 2-MeTHF/water.
Test for Catalyst Poisoning: Impurities in starting materials (e.g., sulfur-containing compounds) can poison the palladium catalyst. If you suspect this, try purifying your starting materials before the reaction. Trace metals in reagents can also interfere with the catalytic cycle.[9]
Problem 3: My isolated product is dark-colored and contains residual palladium.
Cause: Palladium black, the insoluble metallic form of palladium, can precipitate during the reaction due to catalyst decomposition.[8] This fine black powder can be difficult to remove by standard filtration.
Solution:
Post-Workup Filtration: After the initial aqueous workup, dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite® or silica gel. This is often effective at trapping finely dispersed palladium black.
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon for 15-30 minutes. The carbon will adsorb the palladium residues. Filter through Celite® to remove the carbon. Be aware that this may also reduce your product yield due to adsorption.
Use a Palladium Scavenger: For high-value applications where very low palladium levels are required, consider using a commercial palladium scavenger resin or silica-functionalized thiol after the reaction is complete.
Problem 4: I am having difficulty purifying the final product by recrystallization.
Cause: The presence of structurally similar impurities, particularly the homocoupled dicarboxylic acid, can co-crystallize with the desired product, making purification by simple recrystallization challenging.
Solution:
Optimize Recrystallization Solvent: Systematically screen different solvent systems. A good system will dissolve the product well at elevated temperatures but poorly at room temperature or below, while impurities remain soluble. Consider solvent pairs like Ethanol/Water, Isopropanol/Heptane, or Toluene/Hexane.
Acid-to-Salt-to-Acid Purification: Exploit the carboxylic acid functionality. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH) to form the sodium salt.[10] Wash this aqueous solution with an organic solvent like ethyl acetate or ether to remove non-acidic impurities (like the dichloro-dimethyl-biphenyl homocoupled product). Then, slowly re-acidify the aqueous layer with HCl to precipitate the purified benzoic acid product.[10][11] Collect by filtration.
Column Chromatography: While not ideal for large-scale production, flash column chromatography on silica gel can be effective for separating stubborn impurities. A gradient elution system, often starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will be necessary. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve the peak shape of carboxylic acids.
Data & Protocols
Table 1: Common Suzuki Coupling Conditions
Parameter
Condition 1 (Standard)
Condition 2 (For Challenging Substrates)
Palladium Source
Pd(OAc)₂ (2 mol%)
Pd₂(dba)₃ (1 mol%)
Ligand
SPhos (4 mol%)
XPhos (2.5 mol%)
Base
K₂CO₃ (2.5 eq.)
K₃PO₄ (3.0 eq.)
Solvent
1,4-Dioxane / H₂O (4:1)
Toluene / H₂O (5:1)
Temperature
90-100 °C
100-110 °C
Reaction Time
4-12 hours
12-24 hours
Experimental Protocol: Synthesis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
Degassing: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 1,4-Dioxane and water (4:1 ratio, e.g., 40 mL Dioxane, 10 mL H₂O). Sparge the solvent mixture with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
Reaction Setup: Under a positive pressure of inert gas, add 4-bromo-3-methylbenzoic acid, (2-chloro-5-methylphenyl)boronic acid, and potassium carbonate to the degassed solvent.
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of the degassed dioxane. Add this catalyst solution to the main reaction flask.
Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Work-up: Once the reaction is complete (typically when the limiting starting material is consumed), cool the mixture to room temperature. Dilute with ethyl acetate and water.
Acid-Base Extraction: Transfer the mixture to a separatory funnel. The product will be in both layers due to the basic conditions. Carefully acidify the entire mixture with 2M HCl until the pH is ~1-2.
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product. The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: A decision tree for troubleshooting common purity issues.
References
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
Al-Amin, M., et al. (2015). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar.
Technical Support Center: Optimizing Temperature for Biphenyl Acid Synthesis
Welcome to the technical support center for biphenyl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in common sy...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for biphenyl acid synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization in common synthetic routes. Instead of a rigid protocol, this resource provides in-depth, field-proven insights to empower you to troubleshoot and refine your experimental conditions effectively.
Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific problems you might encounter during your biphenyl acid synthesis, with a focus on temperature as a critical parameter.
Question 1: My Suzuki-Miyaura coupling reaction is giving a low yield of the desired biphenyl acid. How can I optimize the temperature to improve this?
Answer:
A low yield in a Suzuki-Miyaura coupling is a frequent challenge, and temperature is a pivotal variable to investigate. The optimal temperature is often a delicate balance. It needs to be high enough to drive the catalytic cycle forward efficiently but not so high that it leads to catalyst decomposition or undesirable side reactions.
Causality-Driven Troubleshooting Steps:
Initial Temperature Assessment: The ideal temperature is highly dependent on your specific substrates, catalyst, and solvent system. For many standard Suzuki couplings using palladium catalysts like Pd(PPh₃)₄ or Pd/C, a temperature range of 70-110°C is a good starting point.[1][2] Some reactions can even be performed at room temperature, though this may significantly increase the required reaction time.[3][4]
Stepwise Temperature Increase: If your yield is low at a moderate temperature (e.g., 70°C), a systematic, stepwise increase in temperature is a logical next step. Increasing the temperature can lead to higher conversion percentages.[1][3] Monitor your reaction at increments of 10-15°C (e.g., 80°C, 95°C, 110°C). It's crucial to monitor the reaction progress at each temperature point using a suitable analytical technique like TLC or LC-MS to identify the point of optimal conversion without significant impurity formation.
Consider the Solvent's Boiling Point: The reaction temperature should not exceed the boiling point of your solvent under the reaction pressure. For instance, if you are using a solvent mixture like DMF/H₂O, the temperature should be controlled accordingly.[1][3]
Catalyst Stability: Be mindful of your catalyst's thermal stability. While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of the palladium catalyst, which will halt the reaction. If you observe the formation of black palladium precipitate, it's a sign of catalyst decomposition, and you should consider running the reaction at a lower temperature or choosing a more thermally stable catalyst.
Microwave Synthesis for Rapid Optimization: If available, microwave-assisted synthesis can be a powerful tool for rapidly screening optimal temperature conditions. The precise temperature control and rapid heating offered by microwave reactors can significantly shorten reaction times and improve yields.
Question 2: I am observing a significant amount of homocoupling byproducts in my reaction mixture. Can temperature adjustments help minimize this side reaction?
Answer:
Yes, temperature control is a key factor in minimizing homocoupling, a common side reaction where two molecules of the same starting material couple together.
Strategies to Mitigate Homocoupling via Temperature Control:
Lowering the Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[5] If you are experiencing significant homocoupling, try reducing the reaction temperature. This can slow down the rate of the undesired side reaction more than the desired cross-coupling reaction, thus improving the selectivity for your biphenyl acid product.
Controlled Addition of Reagents: While not a direct temperature manipulation of the bulk reaction, controlling the temperature during the addition of reagents can be critical. For instance, in reactions involving highly reactive intermediates like Grignard reagents, a slow, controlled addition at a lower temperature can prevent localized high concentrations and a spike in temperature that could promote homocoupling.
Optimize Other Parameters in Conjunction with Temperature: It's important to remember that temperature is just one piece of the puzzle. The choice of base, solvent, and catalyst all interact with temperature to influence the reaction outcome. For example, a stronger base might allow for a lower reaction temperature, which in turn could suppress homocoupling.
Question 3: My Ullmann condensation for biphenyl acid synthesis is not proceeding to completion. What is the recommended temperature range for this reaction?
Answer:
The Ullmann reaction traditionally requires more forcing conditions than many modern cross-coupling reactions.
Temperature Considerations for the Ullmann Reaction:
High-Temperature Requirement: The Ullmann reaction is well-known for requiring high temperatures, often in the range of 100°C to over 200°C.[6][7][8] The specific temperature will depend on the reactivity of your aryl halides and the copper catalyst used.
Solvent Choice Dictates Temperature: The choice of a high-boiling point polar aprotic solvent is crucial for achieving the necessary reaction temperatures. Solvents like DMF, N-methylpyrrolidone (NMP), or nitrobenzene are commonly used.[7]
Catalyst Activation: The nature of the copper catalyst is also a factor. "Activated" copper powder may allow for slightly lower reaction temperatures.[7]
Monitoring and Reaction Time: Due to the high temperatures and often heterogeneous nature of the reaction, it's important to ensure efficient stirring and to monitor the reaction over a sufficient period. These reactions can sometimes require several hours to reach completion.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura reaction to synthesize biphenyl acid?
A1: A good starting point for many Suzuki-Miyaura reactions for biphenyl acid synthesis is around 80-100°C.[9][10] However, this is highly dependent on the specific substrates, catalyst, and solvent system. It is always recommended to perform a small-scale test reaction to determine the optimal temperature for your specific conditions.
Q2: How does temperature affect the reaction kinetics of the Suzuki-Miyaura coupling?
A2: As with most chemical reactions, increasing the temperature generally increases the reaction rate of the Suzuki-Miyaura coupling.[3][11] This is because higher temperatures provide the molecules with more kinetic energy, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction. However, as mentioned earlier, there is an optimal temperature beyond which catalyst decomposition and side reactions can become significant.
Q3: Can the synthesis of biphenyl acid be performed at room temperature?
A3: Yes, under certain conditions, the synthesis of biphenyl acid via Suzuki-Miyaura coupling can be achieved at room temperature.[4] This typically requires a highly active catalyst system and may necessitate longer reaction times. Room temperature reactions are advantageous for substrates that are sensitive to heat.
Q4: Are there any safety considerations related to temperature in biphenyl acid synthesis?
A4: Yes, safety is paramount. When working with heated reactions, always use a well-calibrated heating mantle or oil bath with a temperature controller and a secondary containment system. Ensure that your reaction vessel is appropriate for the temperature and pressure and that the setup is in a well-ventilated fume hood. Be aware of the flash points of your solvents to prevent fires.
Data Summary: Temperature Effects in Biphenyl Synthesis
Reaction Type
Common Temperature Range (°C)
Effect of Increasing Temperature
Potential Issues with Excessive Temperature
Suzuki-Miyaura Coupling
70 - 110
Increased reaction rate and yield (up to an optimum)[1][3]
Catalyst decomposition, increased side reactions (e.g., homocoupling), solvent evaporation.
Ullmann Condensation
100 - 250
Drives the reaction forward, necessary for less reactive substrates.[6][7]
Decomposition of starting materials and product, significant byproduct formation.
Experimental Protocol: Temperature Optimization for a Generic Suzuki-Miyaura Coupling
This protocol outlines a general procedure for optimizing the temperature for the synthesis of a biphenyl acid derivative.
Materials:
Aryl halide (e.g., 4-bromobenzoic acid)
Arylboronic acid (e.g., phenylboronic acid)
Palladium catalyst (e.g., Pd(PPh₃)₄ or 10% Pd/C)
Base (e.g., K₂CO₃ or Na₂CO₃)
Solvent (e.g., a mixture of 1,4-dioxane and water)
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
Heating mantle or oil bath with a temperature controller
TLC plates and developing chamber
LC-MS for in-process control (recommended)
Procedure:
Reaction Setup: In a round-bottom flask, combine the aryl halide (1.0 eq), arylboronic acid (1.2 eq), base (2.0-3.0 eq), and palladium catalyst (0.01-0.05 eq).
Solvent Addition: Add the chosen solvent system to the flask.
Initial Temperature: Set the heating mantle or oil bath to the lower end of the typical range for your catalyst and solvent system (e.g., 70°C).
Reaction Monitoring: Stir the reaction mixture and monitor its progress every 30-60 minutes using TLC or LC-MS. Note the formation of the product and the consumption of the starting materials.
Stepwise Temperature Increase: If the reaction is sluggish or the conversion is low after a few hours, increase the temperature by 10-15°C.
Continued Monitoring: Continue to monitor the reaction at the new temperature. Look for an increase in the rate of product formation. Also, be vigilant for the appearance of new, significant impurity spots on the TLC plate.
Identify Optimal Temperature: The optimal temperature is the one that provides a good reaction rate and high conversion to the desired product with minimal formation of byproducts.
Work-up and Analysis: Once the reaction is complete, cool the mixture to room temperature and perform an appropriate work-up procedure to isolate the crude product. Analyze the crude product by NMR and/or LC-MS to determine the yield and purity.
Visualizing Reaction Pathways and Workflows
Caption: The Suzuki-Miyaura catalytic cycle is influenced by temperature at multiple stages.
Caption: A troubleshooting workflow for addressing low yields in biphenyl acid synthesis.
References
Design of Experiment Optimisation of the Suzuki Cross-Coupling: A Synthesis of Biphenyl, Catalysed by Palladium Tetrakis, from.
Optimizing Suzuki Coupling Reactions - CovaSyn.
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. Available at: [Link]
US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents.
General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives.
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]
Ullmann condensation - Wikipedia. Available at: [Link]
The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]
Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. Available at: [Link]
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]
(a) Effect of temperature on the progress of the assisted Suzuki... | Download Scientific Diagram - ResearchGate. Available at: [Link]
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC. Available at: [Link]
CN101367736A - A kind of synthetic method of 2-aminobiphenyl compound - Google Patents.
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. Available at: [Link]
Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC - NIH. Available at: [Link]
Chemistry Ullmann Reaction - SATHEE. Available at: [Link]
resolving solubility issues of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid in water
The following technical guide addresses the solubilization and handling of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a hydrophobic biphenyl carboxylic acid derivative often utilized as a scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the solubilization and handling of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a hydrophobic biphenyl carboxylic acid derivative often utilized as a scaffold in medicinal chemistry (e.g., for retinoic acid receptor agonists or kinase inhibitors).[1]
This guide is structured to assist researchers in overcoming the "solubility wall" often encountered with lipophilic biphenyl acids in aqueous media.
The Challenge:
This compound presents a classic "brick-dust" profile: high lipophilicity (LogP ~4.5–5.[1]0) and a rigid biphenyl core.[1] While the carboxylic acid moiety offers a handle for ionization, the bulky ortho-substituents (3-methyl and 2'-chloro) create a twisted biaryl conformation that, while disrupting crystal packing, does not sufficiently offset the hydrophobic burden in neutral water.[1]
Before attempting dissolution, identify your downstream application.[1] The "correct" solvent system depends entirely on biological tolerance.[1]
Figure 1: Decision workflow for selecting the appropriate solubilization strategy based on experimental constraints.
Frequently Asked Questions (Technical)
Q1: Why does the compound crash out when I dilute my DMSO stock into PBS?
A: This is the "Solvent Shift" effect.
Your compound is soluble in DMSO because of dipole-dipole interactions.[1] When you dilute into PBS (pH 7.4), two things happen:
LogP Dominance: The water concentration spikes, and the hydrophobic effect forces the non-polar biphenyl rings to aggregate immediately.[1]
Kinetic vs. Thermodynamic: While pH 7.4 is technically above the pKa (~4.5), the rate of deprotonation (dissolution) is slower than the rate of aggregation.[1] The solid forms before the salt can stabilize it.[1]
Fix: See Protocol B (The "Priming" Method) below.
Q2: Can I just heat it up in water?
A:Do not do this.
Heating aqueous suspensions of benzoic acid derivatives can cause decarboxylation (loss of CO₂) or hydrolysis if other sensitive groups are present, though this specific scaffold is relatively thermally stable.[1] More importantly, it will likely just re-precipitate upon cooling (recrystallization), leading to inconsistent dosing.[1]
Q3: What is the maximum concentration I can achieve?
Protocol A: Preparation of High-Concentration Stock (Standard)
Use this for cell culture or enzymatic assays where DMSO tolerance is known.[1]
Weighing: Weigh the solid compound into a glass vial (avoid polystyrene, as DMSO attacks it).[1]
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a concentration of 10 mM to 50 mM .
Calculation: For 10 mg of compound (MW ≈ 260.7 g/mol ), add ~3.8 mL DMSO for a 10 mM solution.[1]
Mixing: Vortex vigorously for 30 seconds. If undissolved, sonicate in a water bath at 37°C for 5 minutes.
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake, which degrades solubility.
Protocol B: The "Priming" Method for Aqueous Dilution
Use this if your compound precipitates upon adding the DMSO stock to media.
The Logic: You must ensure the compound is ionized (deprotonated) before it sees the bulk water.[1]
Prepare the aqueous buffer (e.g., PBS) and ensure pH is 7.4 or higher .[1]
Crucial Step: Do not squirt the DMSO stock directly into the static buffer.[1]
Place the buffer on a magnetic stirrer creating a vortex.[1]
Slowly inject the DMSO stock into the center of the vortex using a pipette tip submerged slightly below the surface.
This ensures rapid dispersion and immediate exposure to the buffering capacity, favoring salt formation over aggregation [1].[1]
Protocol C: Salt Formation (For In Vivo/Animal Studies)
Use this to avoid organic solvents like DMSO in animal models.[1]
The Logic: Convert the insoluble acid into a soluble sodium salt.
Stoichiometry: Calculate the molar amount of your compound.[1]
Base Addition: Add 1.05 equivalents of 0.1 M NaOH or Sodium Bicarbonate solution to the solid powder.
Note: Avoid large excess of strong base (NaOH) to prevent tissue irritation; Sodium Carbonate is milder.[1]
Sonication: Sonicate until clear. The solution should turn clear as the salt forms.[1]
Adjustment: Dilute to the final volume with Saline (0.9% NaCl). Check pH; if > 8.5, adjust carefully with dilute HCl, but do not drop below pH 6.0 or precipitation will occur.[1]
Protocol D: Cyclodextrin Complexation (The "Silver Bullet")
Use this if the salt method fails or pH must be neutral.
Prepare a 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]
Add the compound powder to this vehicle.
Stir continuously for 4–24 hours at room temperature.
Filter through a 0.22 µm filter to remove uncomplexed solid.[1]
Mechanism: The hydrophobic biphenyl core enters the cyclodextrin cavity, while the hydrophilic exterior keeps the complex in solution [2].
References
Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1]
Brewster, M. E., & Loftsson, T. (2007).[1] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews, 59(7), 645-666.[1]
Serajuddin, A. T. (2007).[1] "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
minimizing debromination side reactions in biphenyl synthesis
A Guide to Minimizing Debromination Side Reactions Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encount...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Debromination Side Reactions
Welcome to the technical support center for biphenyl synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with debromination side reactions during palladium-catalyzed cross-coupling. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions, improve yields, and ensure the integrity of your synthetic routes.
Introduction: The Challenge of Debromination
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are powerful tools for constructing the biaryl scaffold, a common motif in pharmaceuticals and functional materials.[1][2] However, a prevalent and often frustrating side reaction is the reductive debromination (or more broadly, hydrodehalogenation) of the aryl bromide starting material.[3] This process replaces the essential bromine handle with a hydrogen atom, leading to a non-productive consumption of starting material, reduced yields of the desired biphenyl product, and purification challenges.
This guide provides a systematic approach to diagnosing and mitigating debromination by exploring the key reaction parameters that influence this unwanted pathway.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter in the lab. Each problem is followed by a series of diagnostic questions and actionable solutions grounded in mechanistic principles.
Issue 1: Significant Debromination Observed in a Suzuki-Miyaura Coupling
You've run a Suzuki-Miyaura reaction to synthesize a biphenyl derivative, but LC-MS and ¹H NMR analysis reveals a substantial amount of the debrominated aryl starting material alongside your desired product.
Initial Diagnostic Questions:
What were the reaction temperature and duration?
Which palladium catalyst, ligand, base, and solvent system were used?
What is the electronic nature of your aryl bromide (electron-rich, electron-poor, or neutral)?
Troubleshooting Workflow:
The following diagram outlines a systematic approach to pinpointing the cause of debromination and implementing effective solutions.
Caption: Troubleshooting workflow for minimizing debromination.
Detailed Recommendations:
Optimize Reaction Temperature: High temperatures can accelerate the rate of debromination.[3][4]
Action: Attempt the reaction at a lower temperature (e.g., decrease from 110 °C to 80 °C, or even room temperature for highly active catalysts) and monitor the reaction progress over a longer period.[3]
Screen Different Bases: The choice of base is critical. Strong bases can promote side reactions, and the presence of water can facilitate protodeboronation of the boronic acid partner, which can indirectly affect the main catalytic cycle.[3][5][6]
Action: If you are using a strong base like NaOH or KOH, consider switching to a milder carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate base (e.g., K₃PO₄).[3] For substrates sensitive to hydrolysis, using an anhydrous base like potassium fluoride (KF) or potassium phosphate (K₃PO₄) can be beneficial.[5][7]
Evaluate the Palladium Catalyst and Ligand: The electronic and steric properties of the phosphine ligand play a crucial role in the stability and reactivity of the palladium center.[3][8]
Mechanism Insight: Debromination can occur via the formation of a palladium-hydride species (Pd-H). This can arise from various sources, including β-hydride elimination from alkoxide bases or impurities in the solvent.[9] This Pd-H species can then reductively eliminate with the coordinated aryl group to form the debrominated byproduct.
Action:
Electron-Rich/Bulky Ligands: While often used to promote the challenging oxidative addition step with aryl chlorides, highly electron-donating and bulky ligands can sometimes favor the reductive elimination pathway leading to debromination.[3][7] If you are using a very bulky ligand like tBu₃P, consider switching to a moderately bulky ligand such as SPhos or XPhos.
Pre-catalysts: Using well-defined palladium pre-catalysts can ensure a more controlled initiation of the catalytic cycle and can sometimes suppress side reactions compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.[7]
Consider Solvent Effects: The reaction medium can be a source of protons or hydrides that contribute to debromination.
Action:
Aprotic Solvents: Aprotic solvents like toluene, dioxane, or THF are generally preferred as they minimize potential proton sources.[3]
Hydride Sources: Some solvents, like isopropanol, or bases, like triethylamine, can act as hydride donors, especially at elevated temperatures.[3] Ensure your solvents are anhydrous and of high purity.
Data Summary: Impact of Reaction Parameters on Debromination
Parameter
Condition Favoring Debromination
Recommended Alternative
Rationale
Temperature
High (>100 °C)
Lower (RT to 80 °C)
Slows down the rate of reductive debromination.[3]
Base
Strong, aqueous (NaOH, KOH)
Milder, anhydrous (K₃PO₄, Cs₂CO₃)
Reduces base-promoted side reactions and potential hydride formation.[3]
Ligand
Highly electron-donating/bulky
Moderately bulky (e.g., SPhos)
Can disfavor the formation or reductive elimination of Pd-H species.[3]
Solvent
Protic, or containing hydride impurities
Anhydrous, aprotic (Toluene, Dioxane)
Minimizes the availability of proton/hydride sources.[3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination in palladium-catalyzed cross-coupling reactions?
A1: The most common pathway for debromination involves the formation of a palladium-hydride (Pd-H) intermediate.[9] The catalytic cycle for the desired cross-coupling involves oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid derivative, and reductive elimination to form the biphenyl product.[10] However, a competing pathway can intercept the Ar-Pd(II)-Br intermediate. If a hydride source is present, a Pd-H species can be formed, which then undergoes reductive elimination with the aryl group to yield the debrominated arene and regenerate the Pd(0) catalyst.
Caption: Competing pathways in Suzuki-Miyaura coupling.
Q2: Can debromination occur in other cross-coupling reactions like Heck or Negishi?
A2: Yes, debromination is a potential side reaction in various palladium-catalyzed couplings.
Heck Reaction: In Heck couplings, organic bases like triethylamine (Et₃N) can serve as a hydride source, leading to the formation of a Pd-H species and subsequent hydrodehalogenation.[3]
Negishi Reaction: While generally robust, Negishi couplings can also suffer from dehalogenation, especially if there is residual moisture which can react with the organozinc reagent.[11]
Q3: My aryl bromide is electron-deficient. Am I more or less likely to see debromination?
A3: Electron-deficient aryl bromides can be more susceptible to debromination. The electron-withdrawing groups make the aryl-palladium intermediate more electrophilic and potentially more reactive towards hydride sources. However, they also undergo oxidative addition more readily.[8] The net effect depends on the balance of rates between the desired transmetalation and the undesired hydride capture and reductive elimination. For these substrates, carefully controlling the temperature and using a less electron-rich ligand can be particularly important.
Q4: I'm also observing protodeboronation of my boronic acid. Is this related to the debromination of my aryl bromide?
A4: While mechanistically distinct, these two side reactions can be interconnected. Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, often water, to yield the corresponding arene.[12] This process is often catalyzed by bases or even the palladium catalyst itself.[13] If protodeboronation is significant, it reduces the concentration of the active nucleophile in the reaction. This slowing of the transmetalation step gives the Ar-Pd(II)-Br intermediate more time to undergo the competing debromination pathway. Therefore, conditions that suppress protodeboronation (e.g., using anhydrous solvents, protecting the boronic acid as a pinacol ester, or choosing a base that minimizes hydrolysis) can also indirectly help to reduce debromination.[8][14]
Experimental Protocol: A General Method for Suzuki-Miyaura Coupling Optimized to Minimize Debromination
This protocol provides a robust starting point for coupling aryl bromides while minimizing the risk of debromination.
Materials:
Aryl bromide (1.0 equiv)
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid derivative, palladium pre-catalyst, and potassium phosphate.
Inert Atmosphere: Seal the vessel with a septum or screw cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
Solvent Addition: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the aryl bromide.
Reaction: Stir the reaction mixture at the desired temperature. Start with a lower temperature (e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.[3] If the reaction is sluggish, the temperature can be incrementally increased.
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Analysis: Analyze the purified product and any isolated byproducts by ¹H NMR and LC-MS to quantify the yield and assess the level of debromination.[3]
References
Benchchem. (n.d.). Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid.
Navarro, O., et al. (2005). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society.
Reddit. (2022, October 12). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry.
Modak, A., & Maiti, D. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry.
Wikipedia. (n.d.). Negishi coupling.
Cammidge, A. N., et al. (n.d.). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. ResearchGate.
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org.
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
Al-Amin, M., & Bhuiyan, M. M. R. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science.
Journal of the American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
ResearchGate. (n.d.). Temperature effect on coupling reaction.
Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
structural comparison of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid vs isomeric forms
Executive Summary This guide provides a structural and functional analysis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a sterically congested biaryl scaffold. Unlike planar aromatic systems, this molecule exhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a structural and functional analysis of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid , a sterically congested biaryl scaffold. Unlike planar aromatic systems, this molecule exhibits significant axial chirality (atropisomerism) due to the interaction between the 3-methyl group on the benzoic acid core and the 2'-chloro substituent on the pendant phenyl ring.
For drug development professionals, this molecule represents a "pre-organized" scaffold. The steric lock forces the two aromatic rings into a near-orthogonal conformation, mimicking the bioactive states of nuclear receptor ligands (e.g., RXR, PPAR) and disrupting planar pi-stacking interactions which often lead to poor solubility.
Structural Deconstruction & Isomeric Comparison
The core value of this molecule lies in its specific substitution pattern. We compare it against three critical isomeric classes to highlight its unique physicochemical profile.
The Core Scaffold: The "Ortho-Lock" Effect
Structure: A benzoic acid ring connected to a phenyl ring.[1]
Steric Clash: The 3-methyl (Ring A) and 2'-chloro (Ring B) substituents occupy ortho positions relative to the biaryl axis.
Consequence: To avoid Van der Waals repulsion, the rings twist to a dihedral angle of approximately 70–90° . This creates a permanent "propeller" shape, distinct from flat biaryls.
Comparative Analysis Table
Feature
Target Compound
Isomer A: The "Flexible" Analog
Isomer B: The "Planar" Analog
Structure
4-(2-Cl-5-Me-phenyl)-3-Me-benzoic acid
4-(2-Cl-5-Me-phenyl)benzoic acid
4-(3-Cl-5-Me-phenyl)-3-Me-benzoic acid
Ortho Substituents
3-Me (Ring A) vs 2'-Cl (Ring B)
H (Ring A) vs 2'-Cl (Ring B)
3-Me (Ring A) vs H (Ring B)
Dihedral Angle
~70–90° (Locked)
~45° (Restricted)
~30–45° (Flexible)
Atropisomerism
High Potential (Slow rotation)
Low (Rapid rotation)
None (Free rotation)
Solubility (LogP)
High (Non-planar disrupts stacking)
Moderate
Low (Planar stacking favored)
Bioactivity Role
Fits deep, hydrophobic pockets
Promiscuous binding
Likely inactive (wrong shape)
Key Insight: The Target Compound is not just a "methylated version" of Isomer A. The 3-methyl group acts as a conformational anchor , locking the bioactive shape. Removing it (Isomer A) allows the molecule to flop, creating an entropic penalty upon binding.
Mechanism of Action: Conformational Signaling
The following diagram illustrates how the structural features of the target compound translate into biological selectivity, specifically regarding the "Ortho-Lock" mechanism.
Figure 1: The "Ortho-Lock" Mechanism. The presence of both methyl and chloro groups forces a specific twisted geometry that pre-organizes the drug for binding, reducing the energy cost (entropy) of fitting into a receptor.
Experimental Protocol: Synthesis & Purification
Synthesizing sterically hindered biaryls requires specialized catalytic systems. Standard Suzuki conditions often fail due to the inability of the palladium complex to oxidatively add or reductively eliminate in the presence of ortho-bulk.
Optimized Suzuki-Miyaura Coupling Protocol
Objective: Couple 4-bromo-3-methylbenzoic acid with 2-chloro-5-methylphenylboronic acid.
Reagents:
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)
Why SPhos? This electron-rich, bulky Buchwald ligand is essential to facilitate the coupling of hindered ortho-substituted substrates [1, 2].
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene/Water (10:1)
Workflow:
Figure 2: Synthetic workflow for sterically hindered biaryl coupling using SPhos ligand.
Slightly higher than benzoic acid (4.2) due to electronic effects of the biaryl system.
Rotatable Bonds
1 (Restricted)
The biaryl bond is technically rotatable but energetically penalized.
References
Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
Clayden, J., et al. (2009). "The Challenge of Atropisomerism in Drug Discovery." Angewandte Chemie International Edition. Link
PubChem Compound Summary. (2025). "4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid."[2] National Center for Biotechnology Information. Link
A Proactive Defense: PPE and Handling Protocols for 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid
In the landscape of drug development and chemical research, the introduction of novel compounds like 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid presents both opportunity and the critical responsibility of ensuring...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of drug development and chemical research, the introduction of novel compounds like 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid presents both opportunity and the critical responsibility of ensuring laboratory safety. In the absence of a comprehensive toxicological profile for this specific molecule, we must operate under the precautionary principle, a cornerstone of robust chemical hygiene. This guide provides a procedural framework for handling this compound, grounding our recommendations in an analysis of its structural motifs and the established best practices for managing chemicals with unknown hazards.
The molecular structure of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid incorporates several functional groups that inform our safety strategy: a carboxylic acid, a halogenated (chlorinated) aromatic ring, and a biphenyl-like core. The carboxylic acid group suggests corrosive or irritant properties. Halogenated aromatics can carry risks of skin, eye, and respiratory irritation, with potential for more significant toxicity.[1][2] Therefore, our approach must be to mitigate all potential routes of exposure—inhalation, dermal contact, and ingestion—until comprehensive data becomes available. As mandated by the Occupational Safety and Health Administration (OSHA) Laboratory Standard, chemicals with unknown hazards must be treated as hazardous.[3][4][5]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is selected, the primary goal is to minimize exposure through engineering controls. All handling of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid in its solid, powdered form must be conducted within a certified chemical fume hood.[6] This is non-negotiable. The fume hood contains airborne particles, preventing the inhalation of dust, which is a primary exposure risk for powdered substances.[7][8][9]
Key Engineering Controls:
Chemical Fume Hood: To be used for all weighing, transferring, and dissolution steps.
Ventilation: Ensure the laboratory has adequate general ventilation.
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[10]
Personal Protective Equipment (PPE): Your Essential Barrier
The following PPE is mandatory for all personnel handling 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid. The selection is based on providing a comprehensive barrier against the anticipated hazards of a corrosive, irritant, and potentially toxic solid chemical.
PPE Component
Specification
Rationale for Use
Body Protection
Long-sleeved, buttoned laboratory coat (cotton or flame-resistant)
Protects skin and personal clothing from accidental spills and dust contamination.[11][12][13]
Hand Protection
Disposable Nitrile Gloves (minimum two pairs - double-gloved)
Nitrile provides good resistance to a range of chemicals. Double-gloving is a prudent practice when handling novel compounds, providing an extra layer of protection and allowing for the safe removal of the outer glove if contamination occurs.[13][14] If significant contact occurs, gloves should be removed immediately and hands washed.[12]
Eye & Face Protection
Chemical Splash Goggles with side shields
Safety glasses are insufficient. Goggles form a seal around the eyes, offering robust protection against airborne dust and accidental splashes, which is critical given the potential for severe eye irritation.[11][12][14]
Face Shield
To be worn over chemical splash goggles
A face shield is required when handling larger quantities (>1g) or when there is a heightened risk of splashing, such as during vigorous mixing or dissolution, providing full-face protection.[13][14]
Respiratory Protection
N95 Respirator (or higher)
While the fume hood is the primary control, an N95 respirator should be worn as a supplementary measure to prevent inhalation of fine particulates, especially during weighing and transfer operations where dust generation is most likely.[13]
Footwear
Closed-toe, non-permeable shoes
This is a standard laboratory requirement to protect feet from spills and falling objects.[11][13]
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk. The following workflow outlines the essential procedures for handling the solid compound.
Preparation and Donning PPE
Inspect Controls: Verify that the chemical fume hood is operational and that the safety shower and eyewash station are clear.
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood before bringing the chemical container into the hood.
Don PPE:
Put on the lab coat and ensure it is fully buttoned.
Don the inner pair of nitrile gloves.
Don the outer pair of nitrile gloves.
Put on the N95 respirator, ensuring a proper seal.
Put on chemical splash goggles.
If required, add the face shield.
Chemical Handling Protocol
Work Within the Hood: Perform all manipulations at least 6 inches inside the sash of the fume hood.
Minimize Dust: Open the container slowly. Use a spatula to carefully transfer the solid chemical to a weigh boat or directly into a vessel. Avoid dropping or tapping the spatula, which can generate airborne dust.[9]
Immediate Cleanup: If any powder is spilled, clean it immediately. Use a cloth or paper towel lightly wetted with a suitable solvent (e.g., isopropanol) to wipe the area. Do not dry sweep, as this will aerosolize the powder.[9] Place the cleaning materials into the designated solid waste container.
Secure Container: Tightly close the primary container of 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid immediately after use.
Doffing PPE and Decontamination
Remove Outer Gloves: While still in the lab, remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them in the designated solid waste bin.
Exit Work Area: Before leaving the immediate work area, remove the face shield (if used) and lab coat.
Final PPE Removal: At the laboratory exit, remove goggles and the N95 respirator.
Remove Inner Gloves: Remove the inner pair of gloves.
Hand Hygiene: Immediately and thoroughly wash hands with soap and water. This is a critical final step.[4]
Diagram: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow for handling the subject compound.
Disposal Plan: Segregation is Key
Proper waste segregation is critical for safety and environmental compliance. Because this compound contains a halogen (chlorine), all waste streams must be treated as halogenated organic waste.[6][15]
Solid Waste:
Container: A dedicated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.
Contents: Contaminated gloves, weigh boats, paper towels, and any spilled solid material.
Liquid Waste:
Container: A dedicated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[16]
Contents: Any solutions containing the dissolved compound and any solvent used for rinsing contaminated glassware.
Important: Do not mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and complexity.[17]
Sharps:
Container: A standard sharps container.
Contents: Any contaminated needles or sharp-edged tools.
Never dispose of this chemical down the drain.[6] All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office according to their specific guidelines.[15]
By adopting this comprehensive safety and handling framework, researchers can confidently work with novel compounds like 4-(2-Chloro-5-methylphenyl)-3-methylbenzoic acid, ensuring personal safety and maintaining the integrity of the laboratory environment.
References
Standard Personal Protective Equipment | Environmental Health Safety and Laboratory Operations. (n.d.).